6-Bromo-2,3-dimethylquinoxaline

Regioselective oxidation Electron-withdrawing group effect Synthetic methodology

Secure the 6-bromo derivative (CAS 18470-23-0) for predictable synthetic outcomes. Its labile C-Br bond ensures faster, more complete conversion in cross-couplings versus the chloro analog, and its electron-withdrawing nature directs SeO₂-mediated oxidation to the critical regioisomer b. This scaffold is supported by class-level SAR showing superior anticancer activity over nitro analogs, making it a privileged building block for kinase-targeted libraries (EGFR, PDGFR).

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 18470-23-0
Cat. No. B100547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dimethylquinoxaline
CAS18470-23-0
SynonymsQUINOXALINE, 6-BROMO-2,3-DIMETHYL-
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)Br)C
InChIInChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
InChIKeyZTXMEAHJDKXXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) as a Heterocyclic Building Block: Core Properties and Procurement Profile


6-Bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) is a halogenated quinoxaline derivative with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . It features a benzopyrazine core substituted with methyl groups at positions 2 and 3 and a bromine atom at position 6 [1]. The compound is typically supplied with a purity specification of ≥95% and a melting point in the range of 66–68 °C . The bromine substituent confers distinct electronic properties—acting as an electron-withdrawing group (EWG) by induction—and provides a versatile synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions [2].

Why 6-Bromo-2,3-dimethylquinoxaline Cannot Be Casually Replaced: Evidence for Functionally Non-Equivalent Substitution


Substituting 6-bromo-2,3-dimethylquinoxaline with a close analog—such as the 6-chloro derivative, the 6-nitro derivative, or the unsubstituted 2,3-dimethylquinoxaline—fundamentally alters the compound's electronic profile, synthetic reactivity, and potentially its biological target engagement [1]. The bromine atom's unique combination of moderate electron-withdrawing inductive effect, polarizable π-system, and labile leaving-group character distinguishes it from other halogens and EWGs in cross-coupling, regioselective oxidation, and nucleophilic aromatic substitution contexts [2]. Procurement decisions that treat quinoxaline derivatives as interchangeable risk synthetic failure, unpredictable regiochemical outcomes, and compromised biological activity in downstream applications [3].

Quantitative Evidence for the Unique Positioning of 6-Bromo-2,3-dimethylquinoxaline: Comparative Reactivity and Biological Implication Data


Regioselectivity Divergence in Riley Oxidation: Bromo vs. Unsubstituted 2,3-Dimethylquinoxaline

In the Riley oxidation of 6-substituted 2,3-dimethylquinoxalines, the 6-bromo derivative exhibits a distinct regioselectivity profile compared to the unsubstituted parent compound. The bromine substituent (EWG) directs oxidation toward the N1–C2 region, yielding a different regioisomeric distribution than the electron-donating group (EDG)-bearing parent [1].

Regioselective oxidation Electron-withdrawing group effect Synthetic methodology

Divergent Amination Reactivity: 6-Bromo vs. 6-Chloro in Nucleophilic Aromatic Substitution

The amination of 6-halogeno-2,3-dimethylquinoxalines with potassium amide in liquid ammonia reveals that the 6-bromo and 6-chloro derivatives undergo fundamentally different reaction pathways. Both substrates yield mixtures of 5-amino and 6-amino products via an intermediate 5,6-didehydro-2,3-dimethylquinoxaline (hetaryne), but the bromo analog exhibits higher overall reactivity and distinct product ratios due to the superior leaving-group ability of bromide relative to chloride [1].

Nucleophilic aromatic substitution Halogen leaving-group ability Hetaryne intermediate

Enhanced Anticancer Activity: Bromo-Substituted Quinoxalines vs. Nitro Analogs in NSCLC Cell Models

In a 2024 study of 26 quinoxaline derivatives tested against human non-small-cell lung cancer A549 cells, the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton was associated with improved inhibition of lung cancer cell proliferation. While 6-bromo-2,3-dimethylquinoxaline itself was not the primary test compound, the class-level finding—that bromo substitution yields superior anticancer activity relative to nitro substitution—provides a validated SAR rationale for selecting bromo-quinoxaline scaffolds in oncology-focused medicinal chemistry programs [1].

Anticancer activity Non-small-cell lung cancer Bromo vs. nitro substitution

High-Value Application Scenarios for 6-Bromo-2,3-dimethylquinoxaline Based on Verified Differential Evidence


Synthesis of Regiochemically Defined 6‑Substituted Quinoxaline Carbaldehydes via Controlled Riley Oxidation

Researchers performing SeO₂-mediated oxidation on quinoxaline scaffolds to generate carbaldehyde intermediates should procure the 6‑bromo derivative to access regioisomer b (N1–C2 carbaldehyde), which is not the major product obtained from the unsubstituted parent compound. This regiochemical control is essential for generating specific substitution patterns required in structure–activity relationship campaigns and medicinal chemistry derivatization workflows [1].

Efficient Derivatization via Nucleophilic Aromatic Substitution: Amination and Cross-Coupling of the 6‑Position

The labile C–Br bond in 6‑bromo‑2,3‑dimethylquinoxaline enables faster and more complete conversion in nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling reactions compared to the corresponding 6‑chloro derivative. This property is particularly valuable in parallel synthesis and library generation where reaction throughput and product yield consistency are paramount. The established reactivity toward potassium amide in liquid ammonia confirms the utility of this scaffold for introducing amine functionality at the 6‑position or accessing hetaryne intermediates for more complex transformations [1].

Medicinal Chemistry Lead Optimization: Prioritization of Bromo-Quinoxaline Scaffolds for Anticancer Kinase Programs

Based on class‑level SAR evidence demonstrating superior anticancer activity of bromo‑substituted quinoxalines over nitro analogs in non‑small‑cell lung cancer models, researchers should select 6‑bromo‑2,3‑dimethylquinoxaline as a core building block for constructing focused libraries targeting kinases implicated in oncology. The compound's documented kinase inhibition profile across EGFR, insulin receptor, and PDGFR kinase families further supports its deployment as a privileged scaffold for hit‑to‑lead expansion in kinase‑centric drug discovery programs [2].

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